molecular formula C25H27NO6 B11300316 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine

Cat. No.: B11300316
M. Wt: 437.5 g/mol
InChI Key: ZBHYAQOBUPPMOP-QFIPXVFZSA-N
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Description

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a dimethyl chromen-2-one moiety, and an acetamido group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamido Group: The acetamido group can be introduced by reacting the chromen-2-one derivative with acetic anhydride and an amine under mild conditions.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the chromen-2-one moiety, potentially converting it to dihydrocoumarin derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamido group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Due to its coumarin core, it may exhibit anticoagulant, anti-inflammatory, and anticancer properties, making it a subject of pharmacological research.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID is likely related to its ability to interact with various biological targets:

    Molecular Targets: The compound may target enzymes such as cytochrome P450, which are involved in drug metabolism, and proteins involved in cell signaling pathways.

    Pathways Involved: It may influence pathways related to inflammation, coagulation, and cell proliferation, potentially leading to therapeutic effects in conditions like cancer and cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLBUTANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H27NO6/c1-14(2)22(24(28)29)26-21(27)13-31-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)25(30)32-23(18)16(20)4/h5-11,14,22H,12-13H2,1-4H3,(H,26,27)(H,28,29)/t22-/m0/s1

InChI Key

ZBHYAQOBUPPMOP-QFIPXVFZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C(C)C)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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